An In-Depth Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS: 129464-01-3): Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS: 129464-01-3): Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its strategic importance as a building block for advanced pharmaceutical scaffolds.
Part 1: Core Chemical Profile and Safety
2-(Benzyloxy)-4-fluoro-1-nitrobenzene is a substituted nitroaromatic ether. Its structure incorporates a benzyl protecting group on a phenol, with fluoro and nitro functionalities that impart specific reactivity and make it a valuable precursor in multi-step organic synthesis.
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for this compound is presented below.[1]
| Identifier | Value | Source |
| CAS Number | 129464-01-3 | [1][2] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [1][3] |
| Molecular Weight | 247.22 g/mol | [1][2] |
| IUPAC Name | 4-fluoro-1-nitro-2-(phenylmethoxy)benzene | [1] |
| Synonyms | Benzyl 5-fluoro-2-nitrophenyl ether, 4-Fluoro-2-benzyloxy-1-nitrobenzene | [1] |
| XLogP3 | 3.3 | [1] |
| Exact Mass | 247.06447134 Da | [1] |
Safety and Handling
Detailed toxicological data for 2-(Benzyloxy)-4-fluoro-1-nitrobenzene is not extensively documented. As with all nitroaromatic compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Avoid inhalation, ingestion, and contact with skin and eyes.
Part 2: Synthesis via Williamson Ether Synthesis
The most direct and reliable method for preparing 2-(Benzyloxy)-4-fluoro-1-nitrobenzene is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6]
Principle and Mechanistic Rationale
The synthesis involves the reaction of a phenoxide ion with a primary alkyl halide.[4] In this specific application, the starting materials are 5-fluoro-2-nitrophenol and benzyl bromide.
Causality of Reagent Choice:
-
Phenol Acidity: The strongly electron-withdrawing nitro group (-NO₂) ortho to the hydroxyl group significantly increases the acidity of the phenolic proton. This facilitates its deprotonation by a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide nucleophile.
-
Alkylating Agent: Benzyl bromide is an excellent electrophile for SN2 reactions. It is a primary halide, minimizing the risk of competing elimination (E2) reactions, and the benzylic carbocation is stabilized, which favors the transition state.[5][6]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion highly reactive, thereby accelerating the rate of the SN2 reaction.[7]
The overall reaction is as follows:
Synthesis Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.
Caption: Experimental workflow for the synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for nitroaromatics and should be adapted and optimized as necessary.[8][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-2-nitrophenol (1.0 eq.), potassium carbonate (1.5 eq.), and dimethylformamide (DMF, ~5-10 mL per gram of phenol).
-
Alkylation: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Reaction Progression: Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the starting phenol spot.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water (5x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.
-
Isolation: Combine the organic extracts and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(Benzyloxy)-4-fluoro-1-nitrobenzene as a pure solid.[8]
Part 3: Core Applications in Drug Development
2-(Benzyloxy)-4-fluoro-1-nitrobenzene is not typically an active pharmaceutical ingredient (API) itself. Its value lies in its role as a strategic building block, primarily for the synthesis of kinase inhibitors.[10]
Transformation to a Pivotal Intermediate
The synthetic utility of this compound is realized upon the chemical reduction of its nitro group to a primary amine. This transformation converts it into 2-(benzyloxy)-4-fluoroaniline , a highly valuable and functionalized aniline intermediate.
Common reduction methods include:
-
Catalytic hydrogenation (H₂, Pd/C)
-
Metal-acid reduction (e.g., SnCl₂/HCl, Fe/HCl)
Application in Kinase Inhibitor Scaffolds
Many modern kinase inhibitors, particularly those targeting ATP-binding sites in cancer-related pathways like EGFR, rely on a substituted aniline core.[9][10] The aniline nitrogen atom often serves as a crucial "hinge-binding" motif, forming hydrogen bonds with the kinase protein backbone.
The 2-(benzyloxy)-4-fluoroaniline intermediate derived from the title compound provides a scaffold with three key features for further elaboration:
-
The Amine Group: Acts as a nucleophile or a point of attachment for coupling with heterocyclic cores (e.g., quinazolines, pyrimidines).
-
The Fluoro Group: Can modulate the electronic properties and metabolic stability of the final molecule, often improving pharmacokinetic properties.
-
The Benzyloxy Group: Can be retained or deprotected (via hydrogenolysis) to reveal a phenol, providing another handle for modification.
Logical Pathway in Drug Synthesis
The following diagram illustrates the strategic position of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene in a generalized drug discovery pathway.
Caption: Strategic transformation into a key aniline intermediate for complex API synthesis.
Part 4: Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene is typically achieved through a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the fluoro-nitrophenyl ring, the five protons of the benzyl ring, and a characteristic singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.3 ppm.
-
¹³C NMR: The carbon NMR spectrum should display 11 distinct signals in the aromatic region and one signal for the benzylic carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecule, with an expected molecular ion peak [M]⁺ at m/z 247.0645, corresponding to the formula C₁₃H₁₀FNO₃.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the aromatic C-H stretch, asymmetric and symmetric N-O stretching of the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C ether stretching, and C-F stretching.
Conclusion
2-(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS: 129464-01-3) is a synthetically valuable intermediate whose importance is defined by its specific pattern of functional groups. Its efficient preparation via the Williamson ether synthesis and, critically, its subsequent reduction to a functionalized aniline, positions it as a key starting material in the construction of complex molecular architectures. For drug development professionals, particularly those in oncology and infectious disease research, this compound serves as a reliable and strategic precursor for building the core scaffolds of targeted therapeutics like kinase inhibitors.
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2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Resonance-Stabilized Intermediate
Substituted Product